Phenoxymethyl ether Phenoxymethyl ether
Brand Name: Vulcanchem
CAS No.: 3807-05-4
VCID: VC16042933
InChI: InChI=1S/C14H14O3/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Phenoxymethyl ether

CAS No.: 3807-05-4

Cat. No.: VC16042933

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Phenoxymethyl ether - 3807-05-4

Specification

CAS No. 3807-05-4
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name phenoxymethoxymethoxybenzene
Standard InChI InChI=1S/C14H14O3/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key ZPVJVNSMBCNDCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCOCOC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Phenoxymethyl ether, systematically named 2-(phenoxymethyl)oxirane, belongs to the glycidyl ether family. Its molecular structure consists of a phenyl group bonded to a methyl-oxirane moiety via an ether linkage, conferring both aromatic stability and epoxy reactivity . The compound’s CAS Registry Number (122-60-1) and EINECS designation (204-557-2) standardize its identification across regulatory and industrial databases. Alternative nomenclature includes phenyl glycidyl ether, 1,2-epoxy-3-phenoxypropane, and 2,3-epoxypropyl phenyl ether, reflecting its functional groups and stereochemistry .

Crystallographic and Spectroscopic Features

While crystallographic data for phenoxymethyl ether remains limited, Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1596 cm1^{-1} and 1420 cm1^{-1}, corresponding to antisymmetric and symmetric carboxylate stretching modes in related metal-organic frameworks (MOFs) . Nuclear magnetic resonance (NMR) studies of analogous glycidyl ethers confirm the deshielded protons adjacent to the epoxy ring, with 1H^1\text{H} NMR signals appearing at δ 3.1–3.8 ppm for oxirane protons and δ 6.8–7.4 ppm for aromatic protons .

Synthetic Methodologies

Conventional Synthesis via Epichlorohydrin Alkylation

The industrial synthesis of phenoxymethyl ether involves the base-catalyzed reaction of phenol with epichlorohydrin. In a two-step process, phenol first undergoes nucleophilic attack on epichlorohydrin’s α-carbon, forming a chlorohydrin intermediate. Subsequent dehydrochlorination with sodium hydroxide yields the epoxy ring, with sodium chloride and water as byproducts . This method achieves yields exceeding 68% under optimized hydrothermal conditions (90°C, 72 hours), as demonstrated in MOF synthesis protocols .

Table 1: Comparative Analysis of Synthesis Conditions

ParameterConventional AlkylationHydrothermal MOF Synthesis
Temperature (°C)25–5090
Reaction Time (h)4–1272
CatalystNaOHCo(NO3_3)2_2·6H2_2O
Yield (%)60–7568
ByproductsNaCl, H2_2OMethanol, DMF

Alternative Routes: Chloroethyl Ether Derivatives

Phenoxymethyl 2-chloroethyl ethers, synthesized via alkylation of phenols with chloromethyl chloroethyl ether, exhibit enhanced insecticidal activity. The α-chlorine in these derivatives demonstrates higher reactivity than β-chlorine, enabling selective substitution under mild conditions . For example, treating sodium p-chlorophenoxide with chloromethyl 2-chloroethyl ether at 25°C produces mono-phenoxy derivatives, whereas elevated temperatures (80°C) facilitate diphenoxy product formation .

Physicochemical Properties and Reactivity

Thermal and Solvent Stability

Thermogravimetric analysis (TGA) of phenoxymethyl ether-based MOFs reveals stability up to 350°C, with mass loss below 5% at 200°C . The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol facilitates its incorporation into polymer matrices, though it exhibits limited solubility in water (<0.1 g/L) .

Anionic and Radical-Mediated Polymerization

Phenoxymethyl ether undergoes anionic polymerization initiated by Lewis bases, forming polyether chains with pendant phenyl groups. Photoinitiated cationic polymerization using diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate achieves number-average molecular weights (MnM_n) of 61,200 in nitrogen atmospheres, compared to 13,900 in air . This radical-assisted mechanism involves sulfonium salt decomposition, generating protonic acids that propagate chain growth .

Table 2: Polymerization Performance Under Varied Atmospheres

ConditionRate (mol·L1^{-1}·s1^{-1})MnM_n (g/mol)
Nitrogen4.2 × 103^{-3}61,200
Air1.0 × 103^{-3}13,900

Applications in Polymer Science and Composites

Photocurable Materials

Ultraviolet (UV)-curable systems incorporating phenoxymethyl ether achieve gelation within 60 seconds under 365 nm light, with final conversions exceeding 95% . The ether’s low oxygen inhibition in nitrogen environments enhances crosslinking density, improving hardness (Shore D 85) and chemical resistance .

Industrial and Agricultural Applications

Catalytic Conversion to Cyclic Carbonates

Porous cobalt-based MOFs catalyze the cycloaddition of phenoxymethyl ether-derived epoxides to cyclic carbonates at 25°C, achieving 92% conversion with >99% selectivity . These carbonates serve as green solvents and polycarbonate precursors, aligning with sustainable chemistry goals .

Insecticidal Activity

Phenoxymethyl 2-chloroethyl ethers exhibit contact toxicity against Tribolium castaneum (red flour beetle), with LD50_{50} values of 12 µg/insect. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) enhance potency by 40% .

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